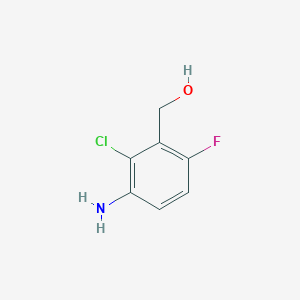

(3-Amino-2-chloro-6-fluorophenyl)methanol

描述

Structure

3D Structure

属性

分子式 |

C7H7ClFNO |

|---|---|

分子量 |

175.59 g/mol |

IUPAC 名称 |

(3-amino-2-chloro-6-fluorophenyl)methanol |

InChI |

InChI=1S/C7H7ClFNO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3,10H2 |

InChI 键 |

RYFRXUJLVVGHBV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1N)Cl)CO)F |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Chloro 6 Fluorophenyl Methanol

Retrosynthetic Dissection and Key Synthetic Precursors

Retrosynthetic analysis of (3-Amino-2-chloro-6-fluorophenyl)methanol reveals several logical bond disconnections to identify readily available starting materials. A primary disconnection targets the carbon-oxygen bond of the methanol (B129727) group, suggesting a reduction of a corresponding aldehyde or carboxylic acid. This leads to key precursors such as 3-amino-2-chloro-6-fluorobenzaldehyde or 3-amino-2-chloro-6-fluorobenzoic acid.

Further disconnection of the amino group through a functional group interconversion points to a nitro group as a synthetic equivalent. This identifies 2-chloro-6-fluoro-3-nitrobenzaldehyde (B8726690) or 2-chloro-6-fluoro-3-nitrobenzoic acid as crucial intermediates. These precursors can often be prepared from simpler, commercially available starting materials like 1-chloro-3-fluoro-2-nitrobenzene through functional group manipulations.

A common synthetic strategy commences with 2-chloro-6-fluorotoluene. This starting material can undergo nitration, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction of both the nitro group and the carboxylic acid to afford the target molecule. The regioselectivity of the initial nitration step is a critical consideration in this pathway.

Development of High-Yield and Stereoselective Synthesis Routes

The efficient synthesis of this compound is crucial for its application in multi-step syntheses. Research efforts have focused on developing routes that are both high-yielding and, where relevant, stereoselective for the preparation of chiral derivatives.

The synthesis of this trifunctional phenyl derivative necessitates careful control of chemo- and regioselectivity. A significant challenge lies in the selective reduction of one functional group in the presence of others. For instance, the reduction of a nitro group to an amine without affecting a carbonyl or carboxylic acid group, or vice versa, is a common requirement.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. The use of catalysts such as palladium on carbon (Pd/C) allows for the selective reduction of the nitro group under relatively mild conditions. Alternatively, chemical reducing agents can be employed. For the reduction of a carboxylic acid to an alcohol, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH3·THF) are often effective.

The following table summarizes some key transformations with their respective reagents and typical yields:

| Starting Material | Reagent(s) | Product | Typical Yield (%) |

| 2-chloro-6-fluoro-3-nitrobenzoic acid | 1. SOCl₂2. NaBH₄ | (2-chloro-6-fluoro-3-nitrophenyl)methanol | High |

| (2-chloro-6-fluoro-3-nitrophenyl)methanol | H₂, Pd/C | This compound | >90 |

| 3-amino-2-chloro-6-fluorobenzoic acid | BH₃·THF | This compound | High |

While this compound itself is achiral, it can serve as a precursor to chiral molecules. For instance, if the methanol group is oxidized to an aldehyde and then subjected to a nucleophilic addition, a new stereocenter is created. The stereoselective synthesis of such derivatives is of significant interest. nih.govnih.govbeilstein-journals.org

Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. mdpi.com For example, the asymmetric reduction of a ketone precursor, (3-amino-2-chloro-6-fluorophenyl)ketone, using a chiral reducing agent like the Corey-Bakshi-Shibata (CBS) catalyst, could provide enantiomerically enriched secondary alcohols. While specific examples for this exact substrate are not widely reported in the literature, the principles of asymmetric synthesis are well-established and applicable. nih.govscispace.com

Green Chemistry Principles in the Synthesis of this compound

The adoption of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves the use of safer solvents, catalytic processes, and designing reactions with high atom economy.

Catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance that can be recycled. The catalytic hydrogenation of a nitro precursor to this compound is a prime example of a green catalytic process. This method often utilizes environmentally benign solvents like ethanol (B145695) or can sometimes be run in solvent-free conditions.

The development of flow chemistry processes for the synthesis of fluorinated amino acids and their derivatives also represents a significant advancement in green chemistry, offering improved safety, efficiency, and scalability. mpg.de

Atom economy is a measure of how efficiently a chemical process converts starting materials into the final product. Addition reactions, such as catalytic hydrogenation, have a theoretical atom economy of 100%, making them highly desirable.

Waste minimization can also be achieved by designing multi-step syntheses that can be performed in a "one-pot" fashion, thereby reducing the need for intermediate purification steps and minimizing solvent waste. The careful selection of reagents to avoid the formation of toxic byproducts is another key aspect of waste minimization. For instance, replacing traditional reducing agents that produce large amounts of inorganic waste with catalytic hydrogenation is a significant step towards a greener synthesis.

Scale-Up and Process Optimization for Industrial Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that must be addressed through careful process optimization. For the proposed synthesis of this compound, the key areas of focus are reaction kinetics, thermodynamics, mass transfer, and process safety.

The nitration of aromatic compounds is a classic industrial reaction, but one that requires stringent control due to its highly exothermic nature and the use of hazardous reagents.

Scale-Up Challenges:

Thermal Management: The nitration reaction is highly exothermic, and inadequate heat removal on a large scale can lead to a rapid increase in temperature, resulting in side reactions, product degradation, and potentially a thermal runaway.

Mass Transfer: In a large reactor, ensuring efficient mixing of the reactants (the aromatic substrate and the nitrating agent, typically a mixture of nitric and sulfuric acids) is crucial for achieving consistent product quality and avoiding localized "hot spots."

Reagent Handling: The safe storage, transfer, and handling of large quantities of concentrated nitric and sulfuric acids are significant operational challenges.

Process Optimization:

Process optimization for the nitration step focuses on maximizing the yield and purity of the desired 2-chloro-6-fluoro-3-nitrobenzoic acid isomer while ensuring operational safety.

Reaction Conditions: The temperature of the reaction is a critical parameter and is typically maintained at a low level (e.g., 0-10 °C) to control the reaction rate and minimize the formation of by-products. The rate of addition of the nitrating agent is also carefully controlled to match the heat removal capacity of the reactor.

Solvent Selection: While some nitrations are carried out without a solvent, the use of an inert solvent can aid in temperature control and improve the handling of the reaction mixture.

Purification: The product, being a solid, is typically isolated by filtration after quenching the reaction mixture in water. The optimization of the subsequent crystallization step, including the choice of solvent and cooling profile, is crucial for achieving high purity.

The following interactive data table illustrates the impact of key process parameters on the yield and purity of 2-chloro-6-fluoro-3-nitrobenzoic acid.

| Temperature (°C) | Molar Ratio (HNO₃:Substrate) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 0 | 1.1:1 | 2 | 92 | 98 |

| 10 | 1.1:1 | 2 | 90 | 96 |

| 20 | 1.1:1 | 2 | 85 | 93 |

| 10 | 1.05:1 | 3 | 88 | 97 |

| 10 | 1.2:1 | 1.5 | 91 | 95 |

For the reduction steps, catalytic hydrogenation is the most common and environmentally friendly method used in industrial settings. It is plausible that a two-stage reduction would be employed. First, the reduction of the nitrobenzoic acid to the corresponding nitro-alcohol, likely via an ester intermediate for better selectivity and milder conditions. This would be followed by the reduction of the nitro group to the amine. However, for process efficiency, a single-pot reduction of the nitro-acid to the amino-alcohol could be explored, though this would present significant selectivity challenges. A more robust industrial process would likely involve the reduction of the nitro group first, followed by the reduction of the carboxylic acid. For the purpose of this discussion, we will consider the reduction of the nitro group of an intermediate, (2-chloro-6-fluoro-3-nitrophenyl)methanol, to the final product.

Scale-Up Challenges for Catalytic Hydrogenation of the Nitro Group:

Safety: The use of hydrogen gas under pressure presents a significant fire and explosion hazard. Additionally, many hydrogenation catalysts, such as Raney Nickel and Palladium on carbon, are pyrophoric and require careful handling.

Heat Management: The reduction of a nitro group is a highly exothermic reaction. mt.com Efficient heat removal is critical to prevent a dangerous rise in temperature and pressure. mt.com

Catalyst Management: On a large scale, the efficient separation and recovery of the catalyst for reuse are important for the economic viability of the process. Catalyst deactivation over time also needs to be managed.

Intermediate Accumulation: The reduction of nitroarenes can proceed through hydroxylamine (B1172632) intermediates, which can be unstable and potentially lead to thermal runaway if they accumulate. mt.com

Process Optimization for Catalytic Hydrogenation:

The goal of process optimization is to achieve complete and selective reduction of the nitro group in a safe and efficient manner.

Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Platinum on carbon, Raney Nickel) and its loading are critical for achieving a good reaction rate and selectivity. wikipedia.org

Hydrogen Pressure and Temperature: Optimizing the hydrogen pressure and reaction temperature is a balance between achieving a practical reaction rate and maintaining safe operating conditions.

Solvent Selection: The solvent must dissolve the starting material and be inert under the reaction conditions. Alcohols like methanol or ethanol are commonly used.

Process Analytical Technology (PAT): The use of in-situ monitoring techniques, such as infrared spectroscopy or hydrogen uptake monitoring, can provide real-time data on the reaction progress, allowing for better control and the early detection of any process deviations. mt.com

Safety Measures: The addition of small amounts of promoters or inhibitors, such as vanadium compounds, can help to prevent the accumulation of hazardous intermediates. google.comgoogle.com

The following interactive data table shows the influence of different catalysts and process conditions on the reduction of the nitro group.

| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 5% Pd/C | 5 | 50 | 4 | 98 |

| 5% Pt/C | 5 | 50 | 6 | 95 |

| Raney Ni | 10 | 70 | 3 | 97 |

| 5% Pd/C | 3 | 50 | 6 | 96 |

| 5% Pd/C | 5 | 40 | 5 | 97 |

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Chloro 6 Fluorophenyl Methanol

Reactivity of the Aryl Amino Group

The amino group in (3-Amino-2-chloro-6-fluorophenyl)methanol is a versatile functional group that can participate in a variety of chemical transformations. Its nucleophilicity is influenced by the electronic effects of the chloro and fluoro substituents on the aromatic ring.

N-Alkylation, N-Acylation, and N-Arylation Reactions

It is anticipated that the primary amino group can undergo N-alkylation with alkyl halides or other alkylating agents, N-acylation with acyl chlorides or anhydrides to form the corresponding amides, and N-arylation with suitable aryl partners, likely under transition-metal catalysis. However, no specific examples or optimized conditions for these reactions involving this compound have been documented.

Amide Formation and Heterocyclic Annulation

The amino group is a key precursor for the formation of amides through reaction with carboxylic acids or their derivatives. Furthermore, its position on the aromatic ring, ortho to a chlorine atom, suggests its potential as a building block in the synthesis of heterocyclic compounds, such as quinazolines or other fused ring systems. For instance, condensation reactions with appropriate carbonyl compounds followed by cyclization could lead to the formation of various heterocyclic structures. The synthesis of quinazoline (B50416) derivatives from substituted anilines is a well-established area of research. bohrium.comresearchgate.netorganic-chemistry.orgnih.gov Unfortunately, specific studies detailing these transformations for this compound are absent from the current body of scientific literature.

Transformations Involving the Benzylic Methanol (B129727) Functionality

The benzylic methanol group offers another site for chemical modification, including oxidation, reduction, and derivatization.

Oxidation and Reduction Chemistry

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent would determine the extent of oxidation. Conversely, while the methanol group is already in a reduced state, the aromatic ring could potentially undergo reduction under specific conditions, although this is generally a challenging transformation.

Etherification, Esterification, and Derivatization Reactions

The hydroxyl group of the benzylic methanol is expected to undergo etherification with alkyl halides or sulfonates under basic conditions. Esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, would yield the corresponding esters. google.com Other derivatizations of the hydroxyl group are also feasible.

Reactivity of the Halogen Substituents (Chloro and Fluoro) on the Aromatic Ring

The chloro and fluoro substituents on the aromatic ring are generally less reactive towards nucleophilic substitution compared to the functional groups discussed above. However, under specific conditions, such as in the presence of strong nucleophiles and/or transition metal catalysts, nucleophilic aromatic substitution of the chlorine atom might be possible. The fluorine atom is generally much less reactive in such substitutions. The relative positions of the halogens and the other functional groups would influence the regioselectivity of any such reactions. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) on the this compound ring would primarily involve the displacement of one of the halide substituents by a nucleophile. In this substrate, both a chlorine and a fluorine atom are present. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. This is because the highly electronegative fluorine atom strongly stabilizes the intermediate carbanion formed upon nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The chloro-substituent on this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgrug.nl The reactivity in these couplings generally follows the trend I > Br > OTf > Cl, meaning that reactions with aryl chlorides can be more challenging and often require specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds. wikipedia.org For a substrate like this compound, the chloro group would serve as the point of coupling.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/H₂O or Dioxane | Substituted Biphenyl |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.org This method is effective for the vinylation of aryl halides.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ with P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Substituted Styrene/Cinnamate |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.orgnih.gov This reaction is a highly reliable method for the synthesis of aryl alkynes.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Aryl Alkyne |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl For this compound, this reaction would introduce a second nitrogen-containing substituent at the position of the chlorine atom. The use of bulky alkyl phosphine ligands is often crucial for the successful coupling of aryl chlorides. wikipedia.org

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Substituted Diamine |

Electrophilic Aromatic Substitution and Directed Metalation Studies

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The groups present are:

-NH₂ (Amino): A strongly activating, ortho, para-directing group.

-Cl (Chloro): A deactivating, ortho, para-directing group.

-F (Fluoro): A deactivating, ortho, para-directing group.

-CH₂OH (Hydroxymethyl): A weakly deactivating, ortho, para-directing group.

The powerful activating and directing effect of the amino group will dominate the reaction's regioselectivity. Electrophilic attack will be directed to the positions ortho and para to the amino group. The position para to the amino group (C5) is open. The position ortho to the amino group (C4) is also available. Therefore, electrophilic substitution would be expected to occur primarily at the C5 position, and to a lesser extent at the C4 position, depending on the steric hindrance posed by the incoming electrophile and the adjacent hydroxymethyl group.

Directed Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. unblog.frwikipedia.orgorganic-chemistry.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, there are two potential DMGs: the amino group (-NH₂) and the hydroxymethyl group (-CH₂OH), both of which contain heteroatoms with lone pairs capable of coordinating with lithium. wikipedia.orgbaranlab.org The amino group is a powerful DMG. The hydroxymethyl group can also direct metalation after deprotonation of the alcohol to form an alkoxide. The relative directing ability and the specific reaction conditions (base, temperature, solvent) would determine the site of metalation. Given the strong directing ability of the amino group, metalation would be strongly favored at the C4 position, which is ortho to the amino group. Subsequent quenching with an electrophile would introduce a new substituent at this position with high regioselectivity.

Mechanistic Elucidation of Reactions Involving 3 Amino 2 Chloro 6 Fluorophenyl Methanol

Kinetic Studies and Reaction Pathway Investigations

Kinetic studies are crucial for elucidating reaction mechanisms, providing insights into reaction rates, orders, and the composition of rate-determining steps. For a molecule like (3-amino-2-chloro-6-fluorophenyl)methanol, two primary reaction pathways are of significant interest: the oxidation of the benzyl (B1604629) alcohol and cyclization reactions involving the amino and alcohol functionalities.

The oxidation of substituted benzyl alcohols to their corresponding aldehydes is a common transformation. Studies on similar compounds have shown that the reaction kinetics are highly dependent on the oxidant and the nature of the substituents on the aromatic ring. For instance, the oxidation of various substituted benzyl alcohols by imidazolium (B1220033) fluorochromate in dimethyl sulfoxide (B87167) has been reported to follow Michaelis-Menten type kinetics with respect to the alcohol concentration, indicating the formation of a complex between the oxidant and the alcohol prior to the rate-determining step. The reaction is also promoted by acid, with the observed rate constant showing a linear dependence on the hydrogen ion concentration. A significant primary kinetic isotope effect observed in the oxidation of α,α-dideuteriobenzyl alcohol suggests that the cleavage of the C-H bond at the benzylic position is the rate-determining step.

Another important reaction pathway for aminobenzyl alcohols is their use as precursors for the synthesis of N-heterocycles, such as quinolines and quinazolines, through acceptorless dehydrogenative cyclization. acs.orgresearchgate.net These reactions often proceed through an initial oxidation of the alcohol to an aldehyde, followed by condensation with another reactant and subsequent cyclization. The kinetics of such multi-step reactions can be complex, with the rate-determining step varying depending on the specific reaction conditions and catalytic system employed.

Below is an illustrative data table representing typical kinetic data for the oxidation of a substituted benzyl alcohol, which could be analogous to the behavior of this compound under similar conditions.

Interactive Table: Representative Kinetic Data for the Oxidation of a Substituted Benzyl Alcohol

| Entry | [Substrate] (mol/L) | [Oxidant] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.001 | 0.0 | 1.2 x 10⁻⁶ |

| 2 | 0.02 | 0.001 | 0.0 | 2.3 x 10⁻⁶ |

| 3 | 0.01 | 0.002 | 0.0 | 2.4 x 10⁻⁶ |

| 4 | 0.01 | 0.001 | 0.01 | 3.5 x 10⁻⁶ |

Transition State Analysis and Reaction Coordinate Determination

Transition state analysis provides a molecular-level picture of the reaction pathway, identifying the highest energy point along the reaction coordinate. For the oxidation of this compound, the transition state of the rate-determining C-H bond cleavage likely involves a partially broken C-H bond and a partially formed O-H bond with the oxidant. The substituents on the aromatic ring would influence the stability of this transition state. The electron-donating amino group would stabilize a developing positive charge on the benzylic carbon, while the electron-withdrawing chloro and fluoro groups would have a destabilizing effect.

Role of Catalysis in Modulating Reactivity and Selectivity

Catalysis plays a pivotal role in directing the reactivity and selectivity of reactions involving aminobenzyl alcohols. Various transition metal catalysts have been employed to facilitate transformations that are otherwise difficult to achieve.

For instance, water-soluble Iridium complexes have been shown to be effective catalysts for the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to produce quinolines in water. acs.org The proposed mechanism involves a metal-ligand bifunctional catalyst that facilitates the dehydrogenation of the alcohol and subsequent steps of the cyclization.

Copper-catalyzed systems have been utilized for the chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes. nih.gov These reactions often employ a copper(I) source in the presence of a co-catalyst and an oxidant, such as molecular oxygen. The catalyst's role is to facilitate the aerobic oxidation under mild conditions, avoiding over-oxidation to the carboxylic acid. The chemoselectivity is a key aspect, as the amino group is also susceptible to oxidation.

Furthermore, gold-palladium nanoalloys supported on various materials have been investigated for the solvent-free oxidation of benzyl alcohol. uu.nl The support's acidic or basic properties were found to significantly influence the reaction pathway, with basic supports selectively promoting the oxidative dehydrogenation to benzaldehyde (B42025) while acidic supports also favored the disproportionation to toluene (B28343) and benzoic acid. uu.nl

The following table summarizes representative catalytic systems used in the transformation of aminobenzyl alcohols.

Interactive Table: Catalytic Systems for Aminobenzyl Alcohol Transformations

| Catalyst System | Reaction Type | Product | Reference |

| [Cp*Ir(6,6'-(OH)₂bpy)(H₂O)][OTf]₂ | Acceptorless Dehydrogenative Cyclization | Quinolines | acs.org |

| CuI / DMAP / TEMPO | Aerobic Oxidation | Amino Aldehydes | nih.gov |

| Au-Pd/ZnO | Selective Oxidation | Benzaldehyde | uu.nl |

Solvent Effects and Stereoelectronic Influences on Reaction Outcomes

Solvent choice is a critical parameter that can significantly impact reaction rates and selectivity. For reactions involving ionic intermediates or transition states, polar protic solvents can stabilize these species through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction. In contrast, non-polar aprotic solvents may favor different reaction pathways. The solvolysis of substituted benzyl derivatives, for example, shows a strong dependence on solvent polarity, with more polar solvents favoring the formation of solvent-separated ion pairs. rsc.org The solubility of reactants and catalysts is also a key consideration in solvent selection.

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound influence on molecular geometry and reactivity. wikipedia.org In this compound, the electronic properties of the substituents play a crucial role. The amino group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This would influence the reactivity of the ring towards electrophilic substitution and also stabilize any developing positive charge at the benzylic position.

Conversely, the chloro and fluoro substituents are electron-withdrawing through induction due to their high electronegativity. The fluorine atom, in particular, can have significant stereoelectronic effects. For instance, the substitution of hydrogen with fluorine can alter molecular conformations due to interactions between the C-F bond orbitals and adjacent orbitals. wikipedia.org In reactions involving the benzylic alcohol, the electron-withdrawing nature of the halogens would destabilize a carbocationic intermediate, potentially disfavoring an SN1-type mechanism for nucleophilic substitution at the benzylic carbon. The interplay of these donating and withdrawing groups creates a unique electronic environment that dictates the reactivity of this compound in various chemical transformations.

Computational and Theoretical Studies on 3 Amino 2 Chloro 6 Fluorophenyl Methanol and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetic properties of (3-Amino-2-chloro-6-fluorophenyl)methanol. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Detailed theoretical studies on the closely related compound, 2-bromo-6-chloro-4-fluoroaniline, using the B3LYP/6-31+G(d,p) level of theory, offer insights that can be extrapolated to this compound. researchgate.net The optimized geometrical parameters, such as bond lengths and angles, are influenced by the electronic effects of the substituents. The presence of electronegative halogen atoms (chlorine and fluorine) and the electron-donating amino group significantly alters the electron density distribution within the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For substituted anilines, these parameters are heavily influenced by the nature and position of the substituents. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show regions of negative potential around the electronegative fluorine, chlorine, and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting their potential for nucleophilic interactions. nih.gov

Table 1: Calculated Electronic Properties of a Substituted Aniline (B41778) Derivative (2-bromo-6-chloro-4-fluoroaniline) at the B3LYP/6-31+G(d,p) Level researchgate.net

| Property | Value |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -0.65 eV |

| HOMO-LUMO Gap | 5.22 eV |

| Dipole Moment | 2.54 D |

Conformational Analysis and Intermolecular Interaction Studies

The conformational landscape of this compound is complex due to the rotational freedom around the C-C bond connecting the hydroxymethyl group to the aromatic ring and the potential for intramolecular hydrogen bonding. The presence of ortho-substituents (chloro and fluoro groups) significantly influences the preferred conformation.

Studies on ortho-halogenated benzyl (B1604629) alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the halogen atom can play a crucial role in stabilizing certain conformations. nih.gov For this compound, the possibility of intramolecular hydrogen bonds between the -OH group and the adjacent fluorine or chlorine atom, as well as between the -NH2 group and the adjacent fluorine atom, needs to be considered. Computational studies on 2-fluoroaniline (B146934) have indeed suggested the presence of a weak intramolecular hydrogen bond between the amino group and the fluorine atom.

Intermolecular interactions are also of great importance, particularly in the solid state and in solution. The amino and hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonding networks. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, may also play a role in the intermolecular organization of these molecules, especially in the presence of a Lewis base. hilarispublisher.com

Table 2: Potential Intramolecular and Intermolecular Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor |

| Intramolecular Hydrogen Bond | -OH | -F, -Cl |

| Intramolecular Hydrogen Bond | -NH₂ | -F |

| Intermolecular Hydrogen Bond | -OH, -NH₂ | -OH, -NH₂, -F, -Cl |

| Halogen Bond | -Cl, -F | Electron-rich atom |

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. The electronic properties calculated through quantum chemical methods, such as the FMO energies and the MEP, provide initial clues about the molecule's reactive sites.

The distribution of electron density in the aromatic ring, as influenced by the activating amino group and the deactivating halogen substituents, will govern its susceptibility to electrophilic aromatic substitution. While the amino group is a strong activating group and directs ortho and para, the presence of the chloro and fluoro groups will modulate this effect. Computational models can predict the most likely sites for substitution by calculating the energies of the intermediate sigma complexes for attack at different positions.

Furthermore, the reactivity of the hydroxymethyl and amino groups can be assessed. For instance, the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or the acylation of the amino group, can be modeled to understand the reaction mechanisms and predict the activation energies.

Modern computational approaches, including machine learning models trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes with high accuracy. These models can learn complex relationships between molecular structure and reactivity, offering a complementary approach to traditional quantum chemical calculations.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior in the solution phase. By simulating the movement of the solute and solvent molecules over time, MD can reveal details about solvation, aggregation, and conformational dynamics in a condensed-phase environment.

In an aqueous solution, the solvation of this compound would be dominated by hydrogen bonding between the amino and hydroxyl groups and the surrounding water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the solute's solubility and the structure of its hydration shell. The hydrophobic nature of the substituted benzene ring will also influence the local water structure.

MD simulations are also valuable for studying the aggregation behavior of these molecules. At higher concentrations, solute-solute interactions may become significant, leading to the formation of clusters or aggregates. The simulations can characterize the size, shape, and stability of these aggregates, which can be important for understanding crystallization processes or biological interactions.

The conformational flexibility of this compound in solution can also be explored using MD. The simulations can track the transitions between different conformers and determine their relative populations in a given solvent. This is particularly important as the solvent environment can influence the conformational equilibrium, potentially favoring conformations that are different from those preferred in the gas phase. Theoretical studies on halogen bonding in solution have shown that the strength of these interactions can be significantly affected by the polarity of the solvent. acs.org

3 Amino 2 Chloro 6 Fluorophenyl Methanol As a Precursor in Complex Molecule Synthesis

Construction of Heterocyclic Systems Utilizing the Phenylmethanol Scaffold

The aminophenylmethanol scaffold is a well-established building block for the synthesis of nitrogen-containing heterocyclic compounds, particularly fused bicyclic systems like quinazolines. The vicinal amino and hydroxymethyl groups on the aromatic ring of (3-Amino-2-chloro-6-fluorophenyl)methanol are perfectly positioned to undergo cyclization reactions with various electrophiles.

Modern synthetic methods often employ transition-metal catalysis to facilitate the construction of these heterocyclic rings under mild and efficient conditions. For instance, the dehydrogenative coupling of 2-aminobenzyl alcohols with amides or nitriles, catalyzed by iridium, offers an atom-economical route to quinazolines. Similarly, copper-catalyzed cascade reactions involving (2-aminophenyl)methanols and aldehydes provide access to a wide array of 2-substituted quinazolines. researchgate.net These methods are notable for their tolerance of various functional groups, including the halogen substituents present in this compound, which can be used for further molecular diversification.

The general reaction scheme involves the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the stable aromatic heterocyclic core. The choice of catalyst and reaction partner (e.g., aldehyde, nitrile, amide) dictates the substitution pattern on the final heterocyclic product.

Table 1: Catalytic Methods for Quinazoline (B50416) Synthesis from 2-Aminobenzyl Alcohol Precursors

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Iridium (Ir) | Amides or Nitriles | 2-Substituted Quinazolines | High atom-economy, mild conditions. |

| Copper (Cu) | Aldehydes | 2-Substituted Quinazolines | Tolerates diverse functional groups. researchgate.net |

| Ruthenium (Ru) | Amines | Quinazolines | Dehydrogenative coupling, environmentally benign. |

| Cobalt (Co) | Nitriles or Ketones | Quinazolines | One-pot synthesis, mild conditions. |

Role in the Synthesis of Agrochemicals and Crop Protection Agents (as intermediates)

The incorporation of fluorine and chlorine atoms into organic molecules is a widely adopted strategy in the development of modern agrochemicals. nih.govsci-hub.se These halogens can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to improved efficacy and bioavailability. The structure of this compound makes it an attractive intermediate for the synthesis of novel herbicides, fungicides, and insecticides.

Fluorinated aromatic compounds are key components in a significant portion of recently developed pesticides. researchgate.net For example, the synthesis of advanced herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl involves the use of functionalized fluorinated phenyl and pyridine (B92270) building blocks. researchgate.net Similarly, fungicides such as fluindapyr and mefentrifluconazole (B3027861) are constructed from key fluorine-containing intermediates. ccspublishing.org.cn

The this compound molecule provides a scaffold that can be elaborated into more complex structures. The amino group can be converted into various other functionalities or used as a nucleophile to form amide, sulfonamide, or urea (B33335) linkages. The methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing further avenues for structural modification to create potent crop protection agents. mdpi.com

Table 2: Importance of Halogenated Phenyl Scaffolds in Agrochemicals

| Agrochemical Class | Halogen Function | Example Compound(s) | Reference |

|---|---|---|---|

| Herbicides | Enhances binding affinity and metabolic stability | Halauxifen-methyl, Florpyrauxifen-benzyl | researchgate.net |

| Fungicides | Increases efficacy and spectrum of activity | Fluindapyr, Mefentrifluconazole | ccspublishing.org.cn |

| Insecticides | Improves potency and pharmacokinetic properties | N/A (General Principle) | nih.gov |

Applications in Material Science: Polymer Precursors and Functional Coatings

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a candidate for use as a monomer in polymerization reactions. These functional groups can react with complementary monomers to form a variety of polymers, including polyamides, polyesters, polyurethanes, and polyimides. The presence of the halogenated phenyl ring would be incorporated into the polymer backbone, potentially imparting properties such as increased thermal stability, flame retardancy, and modified dielectric constants. For example, research on poly(o-aminobenzyl alcohol) has demonstrated the potential for such structures to form conducting polymers. acs.org

In the realm of functional coatings, molecules with reactive amine or alcohol groups are used to modify surfaces to achieve specific properties like hydrophobicity, antimicrobial activity, or improved adhesion. european-coatings.comdotbglobal.com this compound could be grafted onto a substrate surface through either the amino or the alcohol function. The pendant fluorinated and chlorinated phenyl group would then form the new surface, which could exhibit low surface energy and water-repellent (hydrophobic) characteristics. Such coatings are valuable in a range of applications, from textiles to marine infrastructure. nih.govsetu.ienih.gov The sol-gel process is a common method for creating such functional coatings, where precursors are hydrolyzed and condensed to form a durable network on a surface. nih.gov

Development of Chemical Probes and Ligands for Research Purposes

Chemical probes and ligands are essential tools for studying biological systems, enabling the investigation of protein function, the visualization of cellular processes, and the identification of new therapeutic targets. The synthesis of these complex molecules often starts from smaller, functionalized building blocks. The substituted phenyl ring of this compound provides a rigid scaffold that can be systematically modified to create libraries of compounds for biological screening. nih.gov

The amino group is a particularly useful handle for derivatization, allowing for the attachment of linkers, reporter groups (like fluorophores), or other pharmacophores through stable amide bond formation. nih.gov The specific substitution pattern of the chloro and fluoro atoms can influence binding affinity and selectivity for a target protein by altering the electronic and steric properties of the molecule.

For example, in the development of inhibitors for enzymes or ligands for receptors in the central nervous system, substituted phenyl rings are common structural motifs. nih.gov The synthesis of potent and selective molecules often involves the strategic placement of halogen atoms to optimize interactions within the protein's binding pocket. nih.gov Therefore, this compound represents a valuable starting material for medicinal chemistry campaigns aimed at discovering novel research probes and potential drug candidates.

Future Research Directions and Unexplored Potential of 3 Amino 2 Chloro 6 Fluorophenyl Methanol

Integration into Flow Chemistry and Continuous Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and process control. acs.orgvapourtec.com The application of this technology to the synthesis and derivatization of (3-Amino-2-chloro-6-fluorophenyl)methanol represents a promising avenue for future research.

Continuous-flow systems could enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when dealing with polyfunctionalized and potentially reactive molecules. researchgate.net For instance, multistep sequences, such as the synthesis of drug-like anilines from nitrobenzenes, have been efficiently performed in a continuous flow manner. vapourtec.com This approach could be adapted for the synthesis of this compound or its derivatives, potentially improving yields and purity while minimizing manual handling of intermediates. The use of packed-bed reactors with immobilized catalysts, such as Pd/C for hydrogenation, has demonstrated long-term stability in continuous processes, a technique that could be applied to reactions involving the subject compound. acs.org

Future research could focus on developing a complete, telescoped continuous synthesis of the compound and its derivatives, integrating reaction, separation, and purification steps into a single, automated platform.

Table 1: Potential Parameters for Flow Chemistry Synthesis of this compound Derivatives

| Parameter | Potential Range | Rationale |

| Reactor Type | Microreactor, Packed-Bed Reactor | Enhanced heat and mass transfer; suitability for heterogeneous catalysis. |

| Temperature | -20 to 200 °C | Precise control to minimize side reactions and handle potentially exothermic steps. |

| Pressure | 1 to 100 bar | Enables superheating of solvents to accelerate reaction rates. acs.org |

| Residence Time | Seconds to Minutes | Rapid optimization of reaction conditions and high throughput. |

| Reagents | Immobilized catalysts, gaseous reagents | Improved safety, easier purification, and efficient handling of volatile substances. vapourtec.com |

Bio-inspired Synthetic Routes and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Exploring bio-inspired routes for the synthesis and modification of this compound could unlock novel and efficient chemical transformations. Enzymes, with their high chemo-, regio-, and stereoselectivity, are particularly well-suited for manipulating complex molecules.

Several classes of enzymes could be investigated. researchgate.net For example, flavin-dependent halogenases (FDHs) are known to catalyze the site-selective halogenation of electron-rich aromatic compounds and could potentially be engineered to introduce the chloro or fluoro substituents onto a precursor molecule under mild, aqueous conditions. researchgate.netrsc.org The synthesis of aminophenols from nitroaromatic compounds has been achieved through the combined action of metal catalysts and enzymes like hydroxylaminobenzene mutase in flow-through systems. rsc.org This suggests a potential hybrid chemo-enzymatic route to the amino-functionalized core.

Furthermore, alcohol dehydrogenases (ADHs) could be used for the selective oxidation of the hydroxymethyl group to an aldehyde, a common precursor for further functionalization. Cascade reactions combining ADHs with other enzymes, such as aldehyde dehydrogenases, have been used to convert alcohols to carboxylic acids efficiently. nih.gov The use of whole-cell biocatalysts could also be explored to perform multi-step transformations in a single pot.

Table 2: Potential Enzyme Classes for Biotransformations of this compound and its Precursors

| Enzyme Class | Potential Transformation | Advantages |

| Halogenases | Regioselective introduction of Cl or F atoms onto an aromatic precursor. nih.gov | High selectivity, mild reaction conditions, use of non-toxic halide salts. rsc.org |

| Nitroreductases | Reduction of a nitro group to an amino group. | Green alternative to heavy metal catalysts. |

| Hydroxylaminobenzene Mutases | Rearrangement of hydroxylaminobenzene precursors to aminophenols. rsc.org | Potential for novel synthetic routes to aminophenol structures. |

| Alcohol Dehydrogenases (ADHs) | Selective oxidation of the hydroxymethyl group to an aldehyde. nih.gov | High chemoselectivity, avoiding over-oxidation. |

| Transaminases | Asymmetric synthesis of chiral amines from ketone precursors. mdpi.com | Access to enantiopure derivatives for pharmaceutical applications. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups on the this compound ring system presents opportunities to explore novel reactivity and unconventional chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms can lead to unique reactivity patterns.

The amino and hydroxymethyl groups make this compound a valuable precursor for the synthesis of N-heterocycles like quinolines and quinazolines, which are common scaffolds in medicinal chemistry. researchgate.net The chemoselective oxidation of the aminobenzyl alcohol moiety to the corresponding aldehyde, a key step in many heterocycle syntheses, can be challenging but has been achieved under mild conditions using copper-based catalytic systems. nih.govd-nb.info

Future research could also investigate photoinduced transformations. The study of photoinduced difluoroalkylation of anilines demonstrates that aniline (B41778) derivatives can participate in radical chain mechanisms upon photoirradiation, opening up possibilities for novel C-C bond formations. acs.org The fluorine and chlorine substituents could also be targets for unconventional cross-coupling reactions or nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of other functional groups.

Table 3: Potential Unconventional Transformations for Investigation

| Transformation Type | Reaction | Potential Outcome |

| Heterocycle Synthesis | Catalytic condensation with ketones, alkynes, or nitriles. researchgate.net | Access to novel, highly substituted quinoline (B57606) or quinazoline (B50416) derivatives. |

| Photoinduced Reactions | Reaction with fluoroalkyl iodides under photoirradiation. acs.org | Introduction of fluorinated alkyl chains for medicinal chemistry applications. |

| Denitrative Coupling | Palladium-catalyzed cross-coupling with nitroarenes as electrophiles. acs.org | A novel method for C-N bond formation, avoiding the use of haloarenes. |

| C-H Functionalization | Transition-metal-catalyzed direct functionalization of aromatic C-H bonds. | A step-economic way to introduce further substituents onto the aromatic ring. |

| Electropolymerization | Anodic oxidation to form conductive polymer films. | Creation of functionalized polyaniline-like materials. globethesis.com |

Development of Advanced Functional Materials Based on the Compound's Derivatives

The polyfunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional materials. Its derivatives could be incorporated into polymers to tailor their chemical, physical, and mechanical properties for specific applications.

One major area of potential is in the development of novel polyanilines . Polyaniline is a well-known conducting polymer, and its properties can be significantly modified by introducing functional groups onto the aniline monomer. nih.gov The chloro, fluoro, and hydroxymethyl groups on the subject compound could impart improved solubility, processability, and specific functionalities to the resulting polymer. researchgate.net For instance, the hydroxymethyl group could serve as a site for cross-linking or for grafting other molecules.

Another promising direction is the synthesis of poly(ester amide)s . Amino alcohols are key components in the synthesis of biodegradable and biocompatible poly(ester amide) elastomers, which are valuable for tissue engineering and biomedical applications. nih.gov By reacting derivatives of this compound with diacids and polyols, it may be possible to create novel elastomers with tailored degradation rates and mechanical properties. The presence of halogen atoms could also confer unique properties such as increased thermal stability or hydrophobicity.

Table 4: Potential Functional Materials Derived from this compound

| Material Class | Monomer Functionality | Potential Properties and Applications |

| Functionalized Polyanilines | Aniline core for polymerization. | Enhanced solubility, tunable conductivity, materials for sensors or electrochromic devices. nih.govresearchgate.net |

| Poly(ester amide)s | Amino and alcohol groups for polycondensation. nih.gov | Biocompatible and biodegradable elastomers for medical implants and tissue scaffolds. |

| Poly[N,N-(phenylamino)disulfides] | Aniline derivative for polymerization with a disulfide transfer reagent. nih.gov | Polymers with unique optoelectronic properties and potential for self-healing materials. |

| Photolabile Polymers | Incorporation into polymers via the hydroxymethyl group, similar to o-nitrobenzyl alcohol derivatives. acs.org | Materials for photolithography, controlled drug release, or responsive surfaces. |

| Heteroaromatic Polymers | Conversion to a heterocyclic monomer for polymerization. mdpi.com | Materials with high thermal stability and potential for use in organic light-emitting diodes (OLEDs). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。